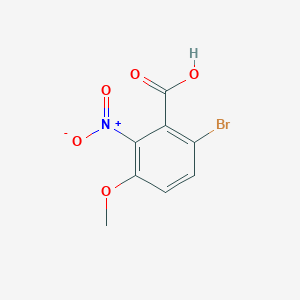

6-Bromo-3-methoxy-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 127971-97-5 . It has a molecular weight of 276.04 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Synthesis and Structural Analysis

6-Bromo-3-methoxy-2-nitrobenzoic acid plays a critical role in synthesizing various chemical compounds. For instance, it has been utilized in the synthesis of radical-radical coupling products. Specifically, Manthey, Pyne, and Truscott (1990) demonstrated its use in the autoxidation of 3-hydroxyanthranilic acid in the presence of tyrosine, leading to the formation of dibenzo[b,d]pyran-6-one products, confirming its utility in complex organic synthesis (Manthey, Pyne, & Truscott, 1990).

Bromination and Nitration Reactions

The compound has been instrumental in research focusing on bromination and nitration reactions. Grinev et al. (1971) explored its reactivity, demonstrating that bromination and nitration of certain derivatives lead to the formation of new compounds with distinct structures, as verified by spectroscopic analysis (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).

Organic and Heterocyclic Chemistry

In the realm of organic and heterocyclic chemistry, the acid has been a key component. For example, Shaburov, Vasil’eva, and El'tsov (1974) reported its use in the study of benzothiazole-2-diazonium tetrafluoroborate derivatives, highlighting its role in understanding the behavior of heterocyclic diazo compounds (Shaburov, Vasil’eva, & El'tsov, 1974).

Antimony Complex Formation

Notably, this compound has been used in synthesizing complex antimony compounds. Sharutin et al. (2011) synthesized tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), revealing intricate molecular structures and interactions, thereby contributing to the understanding of metal-organic frameworks (Sharutin, Senchurin, Sharutina, Chagarova, & Zelevets, 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Bromo-3-methoxy-2-nitrobenzoic acid It is known that nitro compounds, such as this compound, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

The specific mode of action of This compound Nitro compounds generally have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that nitro compounds can participate in various biochemical reactions due to their polar nature .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The polar nature of nitro compounds can influence their pharmacokinetic properties .

Result of Action

The specific molecular and cellular effects of This compound The polar nature of nitro compounds can influence their interactions with biological molecules, potentially leading to various cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The polar nature of nitro compounds can influence their stability and reactivity in different environments .

特性

IUPAC Name |

6-bromo-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNQIOGEJXLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)

![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)